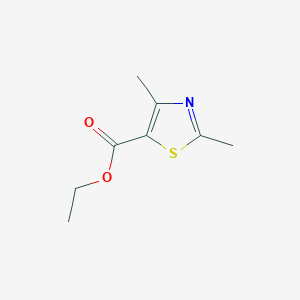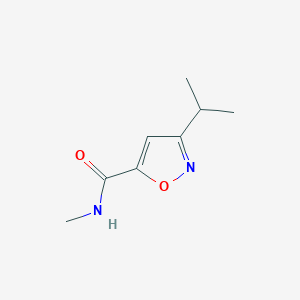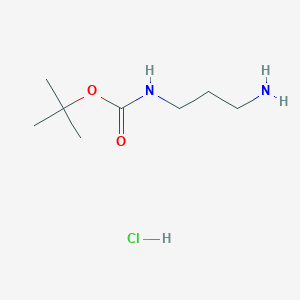
2,4-ジメチルチアゾール-5-カルボン酸エチル
概要
説明
Ethyl 2,4-dimethylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound is characterized by its off-white to yellow crystalline solid form and has a melting point of 46-50°C .
科学的研究の応用
Ethyl 2,4-dimethylthiazole-5-carboxylate has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethylthiazole-5-carboxylate can be synthesized through various methods. One common method involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the reduction of ethyl 2,4-dimethylthiazole-5-carboxylate using lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C . This method yields (2,4-dimethylthiazol-5-yl)methanol as an intermediate product, which can be further processed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of ethyl 2,4-dimethylthiazole-5-carboxylate often involves large-scale esterification reactions using automated reactors. The process typically includes the use of catalysts to enhance reaction rates and improve yield . Quality control measures such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2,4-dimethylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The thiazole ring allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
作用機序
The mechanism of action of ethyl 2,4-dimethylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The thiazole ring structure allows the compound to bind to active sites, inhibiting or modulating the activity of target proteins . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Ethyl 2,4-dimethylthiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid
- Ethyl 2-methylthiazole-4-carboxylate
These compounds share similar structural features but differ in their chemical properties and applications. Ethyl 2,4-dimethylthiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and biological activity .
特性
IUPAC Name |
ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIIRQIGYJTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345334 | |
| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-77-7 | |
| Record name | Ethyl 2,4-dimethyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














